molecular formula C16H34O B12623272 Tridecanol, 2-ethyl-2-methyl- CAS No. 921600-09-1

Tridecanol, 2-ethyl-2-methyl-

Cat. No.: B12623272
CAS No.: 921600-09-1
M. Wt: 242.44 g/mol
InChI Key: RHGHBLSDPQFOTE-UHFFFAOYSA-N
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Description

Tridecanol, 2-ethyl-2-methyl-: is an organic compound with the molecular formula C16H34O . It is a branched-chain alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tridecanol, 2-ethyl-2-methyl- typically involves the reduction of corresponding ketones or aldehydes. One common method is the hydrogenation of 2-ethyl-2-methyltridecanone using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of Tridecanol, 2-ethyl-2-methyl- often involves the catalytic hydrogenation of the corresponding ketone. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and catalyst concentration to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

    Oxidation: Corresponding aldehydes or ketones

    Reduction: Hydrocarbons

    Substitution: Alkyl halides

Scientific Research Applications

Chemistry: Tridecanol, 2-ethyl-2-methyl- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of surfactants, lubricants, and plasticizers .

Biology: In biological research, this compound is used to study the effects of branched-chain alcohols on cellular processes. It is also employed in the formulation of bioactive compounds for pharmaceutical applications .

Medicine: It is also investigated for its antimicrobial properties .

Industry: In the industrial sector, this compound is used as a solvent and as an additive in the production of cosmetics and personal care products. Its unique properties make it suitable for use in formulations requiring specific viscosity and solubility characteristics .

Mechanism of Action

The mechanism of action of Tridecanol, 2-ethyl-2-methyl- involves its interaction with cellular membranes. The hydroxyl group allows it to form hydrogen bonds with membrane lipids, altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

  • 2-Tridecanol, 2-methyl-
  • 2-Undecanol, 2-ethyl-2-methyl-
  • 2-Nonanol, 2-ethyl-2-methyl-

Comparison: Tridecanol, 2-ethyl-2-methyl- is unique due to its specific branching and chain length, which confer distinct physical and chemical properties. Compared to similar compounds, it has a higher molecular weight and boiling point, making it suitable for applications requiring higher thermal stability .

Properties

CAS No.

921600-09-1

Molecular Formula

C16H34O

Molecular Weight

242.44 g/mol

IUPAC Name

2-ethyl-2-methyltridecan-1-ol

InChI

InChI=1S/C16H34O/c1-4-6-7-8-9-10-11-12-13-14-16(3,5-2)15-17/h17H,4-15H2,1-3H3

InChI Key

RHGHBLSDPQFOTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C)(CC)CO

Origin of Product

United States

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